molecular formula C17H18FNO3 B269388 N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide

N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide

Katalognummer B269388
Molekulargewicht: 303.33 g/mol
InChI-Schlüssel: HPIAKQYKCCTWAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that prevents programmed cell death, which is a common mechanism of cancer cell survival. ABT-199 has been approved by the FDA for the treatment of chronic lymphocytic leukemia (CLL) in patients with 17p deletion, a genetic mutation that makes the disease more difficult to treat.

Wirkmechanismus

N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide binds to the hydrophobic groove of BCL-2 protein, thereby disrupting the interaction between BCL-2 and pro-apoptotic proteins. This leads to the release of pro-apoptotic proteins, such as BAK and BAX, which then activate the apoptotic pathway and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide has been shown to selectively induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that have low levels of BCL-2. The drug has also been found to have minimal toxicity and side effects in clinical trials. However, some patients may develop tumor lysis syndrome, a potentially life-threatening complication that occurs when cancer cells release large amounts of intracellular contents into the bloodstream.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. The drug has also been extensively characterized in terms of its mechanism of action and biochemical effects. However, N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide has some limitations, such as its selectivity for BCL-2 over other anti-apoptotic proteins, which may limit its efficacy in certain types of cancer.

Zukünftige Richtungen

There are several future directions for the development and application of N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide. One area of research is the identification of biomarkers that can predict response to the drug, which would allow for more personalized treatment strategies. Another direction is the investigation of combination therapies that can enhance the efficacy of N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide in different types of cancer. Additionally, there is ongoing research to develop second-generation BCL-2 inhibitors that may have improved selectivity and efficacy.

Synthesemethoden

The synthesis of N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide involves several steps, including the formation of a key intermediate, N-(4-(2-ethoxyethoxy)phenyl)-4-nitrobenzamide, followed by reduction of the nitro group to the amino group, and then fluorination of the aromatic ring. The final product is obtained after purification and isolation.

Wissenschaftliche Forschungsanwendungen

N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including CLL, acute myeloid leukemia, and non-Hodgkin lymphoma. The drug has shown promising results in inducing apoptosis in cancer cells, particularly those that overexpress BCL-2. N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide has also been investigated in combination with other chemotherapy drugs to enhance its efficacy.

Eigenschaften

Produktname

N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide

Molekularformel

C17H18FNO3

Molekulargewicht

303.33 g/mol

IUPAC-Name

N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide

InChI

InChI=1S/C17H18FNO3/c1-2-21-11-12-22-16-9-7-15(8-10-16)19-17(20)13-3-5-14(18)6-4-13/h3-10H,2,11-12H2,1H3,(H,19,20)

InChI-Schlüssel

HPIAKQYKCCTWAU-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Kanonische SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.